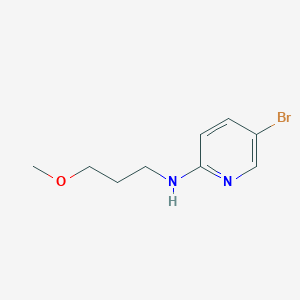
5-Bromo-N-(3-methoxypropyl)-2-pyridinamine
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine consists of a pyrimidine ring substituted with a bromine atom and a 3-methoxypropyl group. The exact linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
This compound is slightly soluble (4.2 g/L at 25 ºC) and has a density of 1.470±0.06 g/cm3 (20 ºC 760 Torr) .Scientific Research Applications
Antiviral Activity
5-Bromo-N-(3-methoxypropyl)-2-pyridinamine has been studied for its potential antiviral activity. Hocková et al. (2003) explored derivatives of 2,4-diamino-6-hydroxypyrimidines, including 5-bromo substituted variants, finding them to exhibit inhibitory activity against retrovirus replication in cell culture, although they showed limited activity against DNA viruses like herpes simplex and cytomegalovirus (Hocková et al., 2003).
Carcinogenic Potential and Metabolite Study
Stavenuiter et al. (1985) conducted research on 5-phenyl-2-pyridinamine (PPA), a structural relative of this compound, focusing on its potential carcinogenic properties. They synthesized PPA and its metabolites for biological studies, given PPA's mutagenic properties in the Ames test and structural similarity to known carcinogens (Stavenuiter et al., 1985).
Photophysicochemical Applications
A 2021 study by Öncül et al. investigated the synthesis and photophysicochemical properties of Zinc(II) Phthalocyanine with new benzenesulfonamide derivative substituents, including variants with 5-bromo-3-methoxy-2-(λ1-oxidanyl)benzyl idene. These compounds, including the 5-bromo substituted ones, show promise for photocatalytic applications (Öncül et al., 2021).
Anti-Corrosion Properties
El-Lateef et al. (2015) synthesized and characterized novel Schiff bases containing 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol. These compounds were found to be effective as inhibitors for carbon steel corrosion in acidic chloride-containing mediums, showing potential in corrosion prevention applications (El-Lateef et al., 2015).
Antimicrobial and Optical Studies
Vural and Kara (2017) performed spectroscopic and theoretical quantum studies on 5-Bromo-2-(trifluoromethyl)pyridine, closely related to this compound. This research included antimicrobial tests and analysis of its molecular structure, offering insights into the molecule's potential in antimicrobial applications (Vural & Kara, 2017).
Mechanism of Action
The mechanism of action of 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine is not specified in the search results. As a pyrimidine derivative, it may have potential applications in drug discovery and development.
Safety and Hazards
The safety data sheet for 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Relevant Papers Unfortunately, the search results do not provide specific papers related to this compound .
properties
IUPAC Name |
5-bromo-N-(3-methoxypropyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-13-6-2-5-11-9-4-3-8(10)7-12-9/h3-4,7H,2,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNYDNCKLGPDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)
![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)

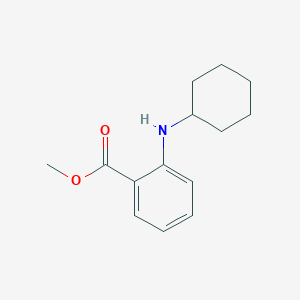
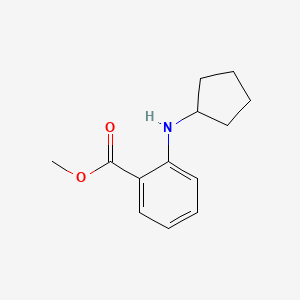

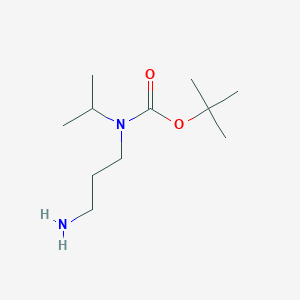

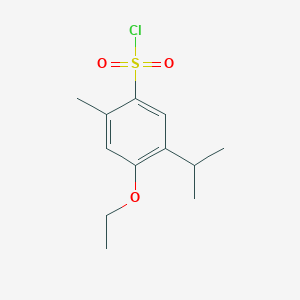
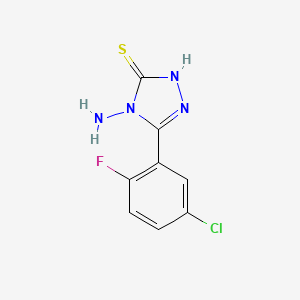
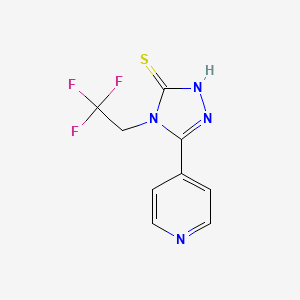
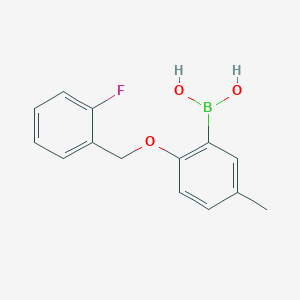
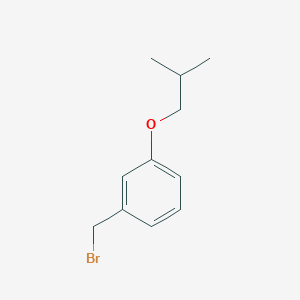
![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline](/img/structure/B1438185.png)